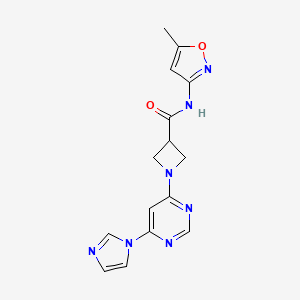

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-10-4-12(20-24-10)19-15(23)11-6-22(7-11)14-5-13(17-8-18-14)21-3-2-16-9-21/h2-5,8-9,11H,6-7H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPVEASOYFXQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and specific case studies that highlight its efficacy against various cancer cell lines.

- Molecular Formula : C15H15N7O2

- Molecular Weight : 325.332 g/mol

- CAS Number : 2034477-34-2

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anti-cancer properties. The following sections detail various aspects of its biological activity.

Cytotoxicity

The cytotoxic effects of the compound were assessed using the MTT assay across several cancer cell lines, including:

- Human Colon Cancer (HCT-116)

- Hepatocellular Carcinoma (HepG2)

- Mammary Gland Cancer (MCF-7)

The results demonstrated that the compound effectively inhibited cell viability, with IC50 values comparable to established chemotherapeutics such as doxorubicin and sorafenib. For instance, the IC50 values ranged from 8 to 12 μM across different cell lines, indicating potent cytotoxicity .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HCT-116 | 10.21 | Doxorubicin | 9.5 |

| HepG2 | 8.75 | Sorafenib | 10.0 |

| MCF-7 | 11.50 | Sunitinib | 12.0 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

- Protein Kinase Inhibition : The compound was tested against various kinases, including EGFR and mTOR, showing significant inhibition. For example, it exhibited an IC50 of approximately 12 μM against EGFR, suggesting a direct role in blocking signaling pathways critical for cancer cell proliferation .

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest in HepG2 cells, with an increase in G0-G1 phase cells from 52% to 72% post-treatment. This indicates that the compound effectively halts cell cycle progression, preventing further division .

- Induction of Apoptosis : The compound also triggered apoptotic pathways, evidenced by increased early and late apoptotic cell populations upon treatment. The percentage of apoptotic cells rose significantly, indicating that the compound not only inhibits growth but also promotes programmed cell death .

Case Studies

A notable study highlighted the efficacy of this compound in a xenograft model of hepatocellular carcinoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, with a decrease in tumor weight by over 40% after four weeks of treatment .

Q & A

Q. What are the recommended synthetic routes for 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide?

The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling strategies. For example, outlines a general procedure for similar compounds: reacting heterocyclic thiols (e.g., oxadiazole-2-thiol) with alkyl halides in the presence of K₂CO₃ and DMF at room temperature. For azetidine-containing analogs, azetidine-3-carboxylic acid derivatives are typically coupled with pyrimidine intermediates via amide bond formation under activating agents like HATU or EDC . emphasizes controlling reaction conditions (solvent, temperature) to optimize yields and purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Characterization involves:

- NMR spectroscopy : To confirm connectivity and purity. For example, reports detailed NMR shifts (e.g., δ 11.55 ppm for imidazole protons) and coupling constants for related pyrimidine-imidazole derivatives.

- LCMS/HRMS : For molecular weight verification (e.g., ESIMS m/z 392.2 in ).

- HPLC : To assess purity (>98% in ). Advanced characterization may include X-ray crystallography using tools from the CCP4 suite ( ) for resolving 3D structures.

Q. What initial biological screening approaches are used to evaluate its pharmacological potential?

- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity screening (e.g., against cancer cell lines). describes testing benzimidazole analogs for antibacterial/antifungal activity using standardized protocols with reference antibiotics.

- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical structural data?

Discrepancies in bond angles or conformations (e.g., between X-ray and DFT calculations) can be addressed using hybrid QM/MM simulations. provides bond angles (e.g., C1-C2-C3: 121.43°) calculated via B3LYP/SDD, which can be compared to crystallographic data. Software like Gaussian or ORCA can refine computational models to align with experimental observations .

Q. What strategies optimize the compound’s selectivity for specific biological targets (e.g., kinases vs. proteases)?

- Structure-activity relationship (SAR) : Modifying substituents on the pyrimidine (e.g., replacing imidazole with pyrazole) or azetidine moieties. demonstrates how P(1) and P(4) ligand modifications in razaxaban improved factor Xa selectivity over trypsin.

- Molecular docking : Using tools like AutoDock to predict binding modes and steric/electronic interactions with target active sites.

Q. How do solubility and stability challenges impact in vivo studies, and how can they be mitigated?

- Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles. highlights solubility testing in polar solvents (e.g., DMF, acetonitrile).

- Stability : Assess degradation under physiological pH (e.g., 7.4) via accelerated stability studies. recommends lyophilization for long-term storage.

Q. What experimental designs address low yield in the final coupling step of the synthesis?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling ().

- Microwave-assisted synthesis : To enhance reaction efficiency ().

- Protecting group strategies : Temporarily block reactive sites (e.g., imidazole NH) to prevent side reactions ().

Q. How can structural analogs improve pharmacokinetic properties (e.g., bioavailability)?

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce hydrophobicity. shows that adding aminobenzisoxazole improved permeability in razaxaban.

- Prodrug approaches : Mask polar groups (e.g., esterification of carboxylic acids) to enhance absorption.

Methodological Considerations

Q. What tools are recommended for analyzing its interaction with protein targets?

Q. How can conflicting bioactivity data across assays be reconciled?

- Dose-response validation : Repeat assays with standardized protocols (e.g., ’s use of streptomycin as a control).

- Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.